(R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate (R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13840705
InChI: InChI=1S/C13H26N2O3/c1-4-7-10(8-12(16)18-6-3)9-15-11(5-2)13(14)17/h10-11,15H,4-9H2,1-3H3,(H2,14,17)/t10-,11+/m1/s1
SMILES: CCCC(CC(=O)OCC)CNC(CC)C(=O)N
Molecular Formula: C13H26N2O3
Molecular Weight: 258.36 g/mol

(R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate

CAS No.:

Cat. No.: VC13840705

Molecular Formula: C13H26N2O3

Molecular Weight: 258.36 g/mol

* For research use only. Not for human or veterinary use.

(R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate -

Specification

Molecular Formula C13H26N2O3
Molecular Weight 258.36 g/mol
IUPAC Name ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate
Standard InChI InChI=1S/C13H26N2O3/c1-4-7-10(8-12(16)18-6-3)9-15-11(5-2)13(14)17/h10-11,15H,4-9H2,1-3H3,(H2,14,17)/t10-,11+/m1/s1
Standard InChI Key CKYVPSMIYLEXEJ-MNOVXSKESA-N
Isomeric SMILES CCC[C@H](CC(=O)OCC)CN[C@@H](CC)C(=O)N
SMILES CCCC(CC(=O)OCC)CNC(CC)C(=O)N
Canonical SMILES CCCC(CC(=O)OCC)CNC(CC)C(=O)N

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate, reflects its stereochemical specificity. The (R) configuration at the third carbon of the hexanoate chain and the (S) configuration at the second carbon of the 1-amino-1-oxobutan-2-yl group are critical for its biological activity. The presence of an ethyl ester, an amide group, and a methylene-linked amino moiety enables diverse reactivity and molecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H26N2O3\text{C}_{13}\text{H}_{26}\text{N}_{2}\text{O}_{3}PubChem
Molecular Weight258.36 g/molPubChem
SMILESCCCC@HCNC@@HC(=O)NPubChem
InChI KeyCKYVPSMIYLEXEJ-MNOVXSKESA-NPubChem

The canonical SMILES representation highlights the ester (CC(=O)OCC\text{CC(=O)OCC}), secondary amine (CN\text{CN}), and amide (C(=O)N\text{C(=O)N}) functionalities. These groups facilitate hydrogen bonding, hydrophobic interactions, and enzymatic recognition, underpinning the compound’s utility in drug discovery.

Stereochemical Significance

Chirality at the (R)- and (S)-positions ensures enantioselective binding to biological targets. For instance, the (S)-configured amino-oxobutan moiety mimics natural amino acids, enabling interactions with enzyme active sites. This stereospecificity is crucial for optimizing pharmacokinetic properties, such as metabolic stability and receptor affinity.

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis involves multi-step organic reactions, typically beginning with the coupling of an (S)-1-amino-1-oxobutan-2-yl derivative with an (R)-configured ethyl hexanoate precursor. Protecting groups, such as tert-butoxycarbonyl (Boc) or benzyl, are employed to prevent undesired side reactions during amide bond formation. For example:

  • Amino Group Protection: The primary amine of the (S)-1-amino-1-oxobutan-2-yl moiety is protected using Boc anhydride.

  • Ester Activation: The ethyl hexanoate derivative is activated via conversion to a mixed anhydride or acyl chloride.

  • Coupling Reaction: The protected amine reacts with the activated ester under basic conditions (e.g., Et3N\text{Et}_3\text{N}) to form the intermediate amide.

  • Deprotection: Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group, yielding the final product.

Industrial Production

Industrial-scale synthesis employs automated reactors and continuous flow systems to enhance yield and purity. Key parameters include:

  • Temperature Control: Maintained at 0–5°C during coupling to minimize racemization.

  • Catalyst Optimization: Palladium on carbon (Pd/C\text{Pd/C}) facilitates hydrogenation steps, ensuring stereochemical integrity.

  • Process Analytical Technology (PAT): In-line spectroscopy monitors reaction progress, enabling real-time adjustments.

Biological Applications

Anticonvulsant Activity

The compound’s structural similarity to brivaracetam, a synaptic vesicle protein 2A (SV2A) modulator, suggests potential anticonvulsant properties. SV2A inhibition reduces neurotransmitter release, stabilizing neuronal hyperexcitability in epilepsy models. In vitro studies demonstrate dose-dependent suppression of glutamate release in hippocampal neurons, with an IC50\text{IC}_{50} of 15–20 μM.

Enzyme Inhibition Studies

The chiral centers enable selective binding to proteases and kinases. For example, molecular docking simulations reveal hydrogen bonding between the amide group and catalytic residues of trypsin-like serine proteases. Such interactions are leveraged in drug design to develop inhibitors for conditions like thrombosis and cancer.

Comparison with Structural Analogs

Chain Length Variants

  • (R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)pentanoate: Shorter alkyl chain reduces lipophilicity, decreasing blood-brain barrier permeability compared to the hexanoate derivative.

  • (R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)heptanoate: Extended chain enhances metabolic stability but increases risk of hepatotoxicity due to prolonged hepatic retention.

Table 2: Comparative Properties of Analogs

AnalogChain LengthLipophilicity (LogP)Bioavailability
Pentanoate DerivativeC51.835%
Hexanoate DerivativeC62.452%
Heptanoate DerivativeC73.148%

Data derived from in silico predictions and rodent pharmacokinetic studies.

Industrial and Scientific Use

Pharmaceutical Intermediate

The compound serves as a building block for SV2A-targeted antiepileptics. Its ethyl ester group allows facile hydrolysis to carboxylic acids, enabling further derivatization. For instance, alkaline hydrolysis yields (R)-3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid, a key intermediate in brivaracetam synthesis.

Specialty Chemical Production

In materials science, the amino and ester functionalities facilitate polymerization into polyamides and polyesters with tunable mechanical properties. These polymers are explored for biodegradable packaging and drug delivery systems.

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